20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride
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Overview
Description
Berbamine dihydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. This compound has garnered significant attention due to its diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . It is particularly noted for its ability to inhibit the infection of various viruses, including SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Berbamine dihydrochloride can be synthesized through a series of chemical reactions starting from the natural product berbamine. The synthesis involves the following steps:
Isolation of Berbamine: Berbamine is isolated from the roots of Berberis amurensis using solvent extraction methods.
Formation of Dihydrochloride Salt: The isolated berbamine is then reacted with hydrochloric acid to form berbamine dihydrochloride.
Industrial Production Methods: In industrial settings, the production of berbamine dihydrochloride involves large-scale extraction from plant sources followed by purification and conversion to the dihydrochloride salt. High-performance thin-layer chromatography (HPTLC) is often used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Berbamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various berbamine derivatives with modified pharmacological properties .
Scientific Research Applications
Berbamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of berbamine dihydrochloride involves several molecular targets and pathways:
Inhibition of NF-κB Pathway: Berbamine dihydrochloride inhibits the NF-κB pathway by up-regulating A20, down-regulating IκB Kinase α (IKKα), and preventing the nuclear translocation of p65.
Autophagy Inhibition: It inhibits autophagy in tumor cells, enhancing antigen presentation and improving immune recognition.
Comparison with Similar Compounds
Berberine: Another bis-benzylisoquinoline alkaloid with similar antiviral and anticancer properties.
Palmatine: Known for its antimicrobial and anti-inflammatory effects.
Jatrorrhizine: Exhibits similar pharmacological activities but with different potency and specificity.
Uniqueness: Berbamine dihydrochloride is unique due to its potent inhibition of the NF-κB pathway and its ability to modulate multiple signaling pathways in cancer cells. Its dual role in inhibiting viral entry and enhancing immune responses makes it a valuable compound in both antiviral and anticancer research .
Properties
IUPAC Name |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRXDYNDPPUBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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